diABZI-C2-NH2
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Overview
Description
diABZI-C2-NH2 is a small molecule that functions as a stimulator of interferon genes (STING) agonist. It contains a primary amine functionality and is known for its ability to enhance the cytotoxicity of T cells towards cancer cells . This compound has shown significant potential in cancer immunotherapy and antiviral research .
Preparation Methods
The synthesis of diABZI-C2-NH2 involves a strategy that links two amidobenzimidazole (ABZI) compounds to create a dimeric ligand. This enhances its binding affinity to STING and its cellular functionality . The preparation of this compound typically involves the following steps:
Synthesis of ABZI Compounds: The initial step involves synthesizing the individual ABZI compounds.
Linking Strategy: The ABZI compounds are then linked to form the dimeric ligand diABZI.
Chemical Reactions Analysis
diABZI-C2-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
diABZI-C2-NH2 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway, improving interferon-γ expression, and increasing antigen presentation of tumor cells.
Antiviral Research: It has shown potential in inhibiting the infection of various strains of SARS-CoV-2 by inducing an effective interferon response.
Innate and Adaptive Immunity: It plays a role in the cross-talk between the innate and adaptive immune systems, optimizing sustained antigen-specific immunity.
Mechanism of Action
diABZI-C2-NH2 exerts its effects by activating the STING pathway. This activation leads to the induction of type-I interferons and pro-inflammatory cytokines, which enhance the immune response . The molecular targets and pathways involved include:
STING Pathway: Activation of STING leads to the production of type-I interferons and pro-inflammatory cytokines.
TCR Signaling Pathway: Enhances the function of T cell receptor-engineered T cells (TCR-T) against tumor cells.
Comparison with Similar Compounds
diABZI-C2-NH2 is part of a family of small-molecule amidobenzimidazoles (ABZI) that are known for their ability to activate STING. Similar compounds include:
2’3’-cGAMP: A classical STING agonist that induces activation of type-I interferons and pro-inflammatory cytokines.
diABZI (compound 3): Another non-nucleotide-based STING agonist that activates STING while maintaining its open conformation.
This compound is unique due to its enhanced binding affinity to STING and its ability to improve the efficacy of TCR-T cells in cancer immunotherapy .
Biological Activity
diABZI-C2-NH2 is a compound belonging to the class of small molecule agonists that activate the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in innate immunity. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in immune activation, and potential applications in cancer immunotherapy.
Overview of STING Pathway
The STING pathway is pivotal in the immune response to infections and tumors. When cyclic dinucleotides (CDNs) such as cGAMP bind to the STING receptor, they trigger a cascade leading to the production of type I interferons and other cytokines, enhancing immune responses against pathogens and cancer cells .
- Molecular Formula : C34H38N12O4
- Molecular Weight : 678.74 g/mol
- CAS Number : 2138300-40-8
This compound functions as a STING agonist by binding to the STING receptor, leading to its activation. This results in:
- Phosphorylation of IRF3 : A transcription factor that promotes the expression of interferons and other immune-related genes.
- Cytokine Secretion : Induces the secretion of pro-inflammatory cytokines such as IFN-β, TNF-α, and IL-6, which are critical for effective immune responses .
Efficacy and Potency
Research indicates that this compound exhibits a high potency compared to other STING agonists:
- EC50 : Approximately 130 nM, making it significantly more potent than natural CDNs like cGAMP .
- Activation Studies : In vitro studies show that this compound can activate THP1 cells (human monocytic cell line) effectively, leading to enhanced immune activation .
Tables Summarizing Biological Activity
Parameter | Value |
---|---|
EC50 (Efficacy) | 130 nM |
IC50 (Inhibitory Constant) | 20 nM |
Cytokines Induced | IFN-β, TNF-α, IL-6 |
Cell Line | Activation Response |
---|---|
THP1 Cells | Increased IFN-β secretion |
Mouse Primary B Cells | Enhanced antigen uptake |
Case Studies
- Cancer Immunotherapy : In a study involving mouse models of colorectal cancer, intravenous administration of this compound significantly inhibited tumor growth and improved survival rates. This suggests its potential as an adjuvant in cancer therapies .
- Nanoparticle Formulations : Research has shown that diABZI-based nanovesicles enhance immune activation through targeted delivery mechanisms. These formulations improve the pharmacokinetic profile of this compound, allowing for sustained immune responses .
Properties
Molecular Formula |
C36H43N13O4 |
---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
1-[4-[5-(2-aminoethylcarbamoyl)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C36H43N13O4/c1-5-48-29(17-21(3)44-48)33(52)42-35-40-25-19-23(31(38)50)9-11-27(25)46(35)15-7-8-16-47-28-12-10-24(32(51)39-14-13-37)20-26(28)41-36(47)43-34(53)30-18-22(4)45-49(30)6-2/h9-12,17-20H,5-8,13-16,37H2,1-4H3,(H2,38,50)(H,39,51)(H,40,42,52)(H,41,43,53) |
InChI Key |
OFHOFLFXGGZWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)NCCN)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
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